molecular formula C18H19N5O2 B2834514 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 2034476-30-5

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2834514
CAS No.: 2034476-30-5
M. Wt: 337.383
InChI Key: NFZFLOLDAQHFGO-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Intermediate: The initial step involves the synthesis of the imidazole ring, which can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the imidazole intermediate.

    Coupling with Phenoxy Group: The phenoxy group is then attached through an etherification reaction, often using phenol and an appropriate alkyl halide under basic conditions.

    Final Amidation Step: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole or pyrazine rings.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazinyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is linked to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
  • 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
  • 2-phenoxy-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Uniqueness

Compared to similar compounds, 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide exhibits unique biological activities due to the specific arrangement of its functional groups. The presence of both the pyrazinyl and imidazolyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)22-10-12-23-11-9-21-17(23)16-13-19-7-8-20-16/h2-9,11,13-14H,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZFLOLDAQHFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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